molecular formula C10H14O3 B14175487 Ethyl 5,5-dimethyl-4-oxohex-2-ynoate CAS No. 923286-32-2

Ethyl 5,5-dimethyl-4-oxohex-2-ynoate

Cat. No.: B14175487
CAS No.: 923286-32-2
M. Wt: 182.22 g/mol
InChI Key: RWYFALBMRHCXSA-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-4-oxohex-2-ynoate is an organic compound with the molecular formula C10H14O3. It is known for its unique structure, which includes an ester functional group and a triple bond. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-dimethyl-4-oxohex-2-ynoate can be synthesized through several methods. One common route involves the reaction of ethyl propiolate with 5,5-dimethyl-1,3-cyclohexanedione under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-4-oxohex-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Ethyl 5,5-dimethyl-4-oxohex-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-4-oxohex-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates, which can then participate in further reactions. The triple bond in the compound allows for unique reactivity, enabling it to form covalent bonds with nucleophiles and electrophiles .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5,5-dimethyl-4-oxohex-2-enoate: Similar structure but with a double bond instead of a triple bond.

    Methyl 5,5-dimethyl-4-oxohex-2-ynoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5,5-dimethyl-4-oxopent-2-ynoate: Similar structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to its combination of an ester group and a triple bond, which provides distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in various fields of research and industry .

Properties

CAS No.

923286-32-2

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 5,5-dimethyl-4-oxohex-2-ynoate

InChI

InChI=1S/C10H14O3/c1-5-13-9(12)7-6-8(11)10(2,3)4/h5H2,1-4H3

InChI Key

RWYFALBMRHCXSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(=O)C(C)(C)C

Origin of Product

United States

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